molecular formula C22H33N3O3 B5449146 2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(5-hydroxy-4,4-dimethylpentyl)acetamide

2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(5-hydroxy-4,4-dimethylpentyl)acetamide

Cat. No.: B5449146
M. Wt: 387.5 g/mol
InChI Key: MYDOWDAEOPPPFT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an indene group, a piperazine group, and an acetamide group. Indene is a polycyclic hydrocarbon that is often used in the synthesis of various pharmaceuticals and other organic compounds . Piperazine is a cyclic organic compound that is often used in the synthesis of pharmaceuticals, especially antiparasitic medications . Acetamide is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indene group would provide a rigid, planar structure, while the piperazine and acetamide groups would add additional complexity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could potentially make the compound soluble in polar solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is highly reactive, it could pose a risk of chemical burns or fire .

Properties

IUPAC Name

2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxopiperazin-2-yl]-N-(5-hydroxy-4,4-dimethylpentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O3/c1-22(2,15-26)8-5-9-23-20(27)14-19-21(28)24-10-11-25(19)18-12-16-6-3-4-7-17(16)13-18/h3-4,6-7,18-19,26H,5,8-15H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDOWDAEOPPPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCNC(=O)CC1C(=O)NCCN1C2CC3=CC=CC=C3C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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